3-ANOT

Description

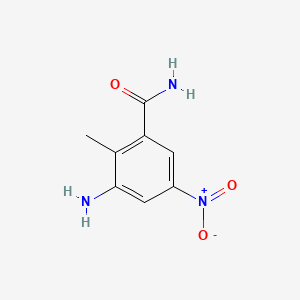

The exact mass of the compound 3-Amino-2-methyl-5-nitrobenzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-methyl-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c1-4-6(8(10)12)2-5(11(13)14)3-7(4)9/h2-3H,9H2,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLRQBGOUCRKRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1N)[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189243 | |

| Record name | Anot | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3572-44-9 | |

| Record name | 3-Amino-5-nitro-o-toluamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3572-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anot | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anot | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-methyl-5-nitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-2-METHYL-5-NITROBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KA9YLT68HA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Aryl-5-nitro-1H-1,2,4-triazoles (3-ANOTs)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Aryl-5-nitro-1H-1,2,4-triazoles (abbreviated as 3-ANOTs), a promising class of heterocyclic compounds with significant biological activities. This document details their chemical structure, synthesis, and antimicrobial properties, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Chemical Structure and Properties

3-ANOTs are characterized by a central 1,2,4-triazole ring substituted at the 3-position with an aryl group and at the 5-position with a nitro group. The general chemical structure is depicted below:

General Structure of 3-Aryl-5-nitro-1H-1,2,4-triazoles

The aryl group (Ar) at the 3-position can be varied with different substituents, which significantly influences the compound's physicochemical properties and biological activity. The nitro group at the 5-position is crucial for the antimicrobial mechanism of action of many of these compounds.

Table 1: Physicochemical Properties of a Representative 3-ANOT

| Property | Value |

| IUPAC Name | 3-(4-chlorophenyl)-5-nitro-1H-1,2,4-triazole |

| Molecular Formula | C₈H₅ClN₄O₂ |

| Molecular Weight | 224.61 g/mol |

| Appearance | White to pale yellow crystals or powder |

| Solubility | Soluble in DMSO and DMF |

Synthesis of 3-Aryl-5-nitro-1H-1,2,4-triazoles

The synthesis of 3-ANOTs can be achieved through several synthetic routes. A common and effective method involves the cyclization of an N-aryl-amidrazone with a nitro-containing electrophile.

Experimental Protocol: Synthesis of 3-(4-chlorophenyl)-5-nitro-1H-1,2,4-triazole

This protocol describes a representative synthesis of a this compound derivative.

Materials:

-

4-chlorobenzohydrazide

-

Sodium nitrite

-

Hydrochloric acid

-

Ethanol

-

Sodium bicarbonate

-

Diethyl ether

-

Glacial acetic acid

Procedure:

-

Step 1: Diazotization of 4-chlorobenzohydrazide. Dissolve 4-chlorobenzohydrazide (10 mmol) in a mixture of hydrochloric acid (2 M, 20 mL) and water (20 mL) at 0-5 °C. To this solution, add a solution of sodium nitrite (12 mmol) in water (10 mL) dropwise while maintaining the temperature below 5 °C. Stir the reaction mixture for 30 minutes at this temperature.

-

Step 2: Formation of the amidrazone. In a separate flask, prepare a solution of a suitable nucleophile for the formation of the amidrazone precursor.

-

Step 3: Cyclization to the triazole ring. The intermediate amidrazone is then cyclized. A common method involves heating the intermediate in a suitable solvent like ethanol or acetic acid. For the synthesis of the nitro derivative, the cyclization is often performed with a nitrating agent. A detailed, specific protocol for the direct synthesis of 3-Aryl-5-nitro-1H-1,2,4-triazole from readily available starting materials can be complex and may involve multiple steps. A more general approach is the nitration of a pre-formed 3-Aryl-1H-1,2,4-triazole.

-

Alternative Step 3: Nitration of 3-(4-chlorophenyl)-1H-1,2,4-triazole. To a solution of 3-(4-chlorophenyl)-1H-1,2,4-triazole (5 mmol) in concentrated sulfuric acid (10 mL) at 0 °C, add a mixture of concentrated nitric acid (5.5 mmol) and concentrated sulfuric acid (5 mL) dropwise. The reaction mixture is stirred at room temperature for 2 hours and then poured onto crushed ice.

-

Step 4: Isolation and purification. The precipitated product is collected by filtration, washed with cold water, and then with a dilute solution of sodium bicarbonate. The crude product is dried and can be further purified by recrystallization from a suitable solvent such as ethanol to yield 3-(4-chlorophenyl)-5-nitro-1H-1,2,4-triazole as a crystalline solid.

Biological Activity: Antimicrobial Properties

3-ANOTs have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria. The presence of the nitro group is often essential for their mechanism of action.

Table 2: In Vitro Antimicrobial Activity of Selected 3-Aryl-5-nitro-1H-1,2,4-triazoles (MIC in µg/mL)

| Compound (Aryl group) | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa |

| 4-chlorophenyl | 16 | 32 | 64 |

| 2,4-dichlorophenyl | 8 | 16 | 32 |

| 4-methoxyphenyl | 32 | 64 | >128 |

| 4-nitrophenyl | 4 | 8 | 16 |

Note: The data presented in this table is a representative compilation from various literature sources and is intended for comparative purposes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial activity.[1][2][3][4][5]

Materials:

-

Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (MHA)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Stock solution of the this compound compound in a suitable solvent (e.g., DMSO)

-

Sterile 96-well microtiter plates or petri dishes

-

Spectrophotometer or microplate reader (for broth microdilution)

Procedure (Broth Microdilution Method):

-

Preparation of Inoculum: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

-

Serial Dilution of the Compound: Prepare a series of twofold dilutions of the this compound stock solution in MHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (MHB with inoculum, no compound) and a negative control well (MHB only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring the optical density at 600 nm using a microplate reader.[2]

Mechanism of Action: The Role of Nitroreductases

The antimicrobial activity of many nitroaromatic compounds, including 3-ANOTs, is dependent on their activation by bacterial nitroreductases.[6][7][8][9][10] These enzymes are typically absent or have different specificities in mammalian cells, providing a basis for selective toxicity.

The proposed mechanism involves the reduction of the nitro group of the this compound by a bacterial nitroreductase, leading to the formation of highly reactive cytotoxic species, such as nitroso and hydroxylamino derivatives. These reactive intermediates can then cause damage to various cellular macromolecules, including DNA, leading to bacterial cell death.[6][7][9]

Caption: Nitroreductase activation pathway of 3-ANOTs.

This guide provides a foundational understanding of 3-Aryl-5-nitro-1H-1,2,4-triazoles for researchers. The versatility in their synthesis and their potent biological activities make them an exciting area for further investigation in the quest for novel antimicrobial agents.

References

- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

In-depth Technical Guide: The Mechanism of Action of 3-ANOT (3-Amino-5-nitro-o-toluamide)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The current body of scientific literature lacks specific, in-depth studies on the mechanism of action of 3-Amino-5-nitro-o-toluamide (3-ANOT). This compound is primarily identified as a major metabolite of the coccidiostat Dinitolmide (also known as Zoalene). Consequently, this guide synthesizes the available information on Dinitolmide to infer the potential mechanism of action of its metabolite, this compound. The information regarding Dinitolmide itself is largely descriptive, with a notable absence of detailed molecular and quantitative data in the public domain.

Introduction to this compound and its Parent Compound, Dinitolmide

3-Amino-5-nitro-o-toluamide (this compound) is a metabolite of Dinitolmide (3,5-Dinitro-o-toluamide), a nitrobenzamide compound widely used as a coccidiostat in the poultry industry. Coccidiosis is a parasitic disease of the intestinal tract of animals, caused by protozoa of the genus Eimeria. Dinitolmide is effective against multiple species of Eimeria, including E. tenella, E. necatrix, and E. acervulina.[1] Given that this compound is a significant metabolite, understanding its biological activity is crucial for a comprehensive view of Dinitolmide's efficacy and safety profile.

Postulated Mechanism of Action

The precise molecular mechanism of Dinitolmide, and by extension this compound, has not been fully elucidated. However, the available information points towards the disruption of key metabolic pathways essential for the parasite's survival and replication.[2]

Targeting Early Parasite Development

Dinitolmide is known to be most effective during the early stages of the Eimeria life cycle. Specifically, it targets the first-generation schizonts, which are asexual reproductive stages of the parasite that develop within the host's intestinal cells.[1] By inhibiting the growth and replication of these early forms, Dinitolmide effectively halts the progression of the infection before significant damage to the intestinal lining occurs.[1]

Interference with Metabolic Processes

It is proposed that Dinitolmide interferes with the parasite's energy metabolism or nucleic acid synthesis.[2] This mode of action is characteristic of many antimicrobial and antiparasitic agents. By disrupting these fundamental cellular processes, the drug prevents the parasite from completing its life cycle.

A logical workflow for the proposed mechanism of action can be visualized as follows:

Quantitative Data

A thorough review of the existing literature reveals a significant lack of publicly available quantitative data regarding the mechanism of action of this compound or Dinitolmide. Key metrics such as IC50 values against parasitic enzymes, binding affinities to molecular targets, and dose-response curves detailing the inhibition of metabolic pathways are not documented in the accessible scientific papers. The primary focus of research has been on its efficacy in poultry and residue detection in food products.

Experimental Protocols

Detailed experimental protocols for elucidating the mechanism of action of this compound are not available. However, based on the postulated mechanism, the following experimental approaches would be necessary to generate the missing data:

In Vitro Parasite Viability Assays

-

Objective: To determine the direct effect of this compound on the viability of Eimeria sporozoites and the development of subsequent life cycle stages in cell culture.

-

Methodology:

-

Isolation and purification of Eimeria sporozoites from sporulated oocysts.

-

Infection of a suitable host cell line (e.g., Madin-Darby bovine kidney cells) with the sporozoites.

-

Treatment of the infected cell cultures with varying concentrations of this compound.

-

Assessment of parasite viability and development at different time points using methods such as microscopy (for morphological analysis and counting of developmental stages) or quantitative PCR (to measure parasite DNA replication).

-

Metabolic Pathway Analysis

-

Objective: To identify the specific metabolic pathways in Eimeria that are disrupted by this compound.

-

Methodology:

-

Treatment of isolated Eimeria parasites or infected host cells with this compound.

-

Metabolomic analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to compare the metabolic profiles of treated and untreated parasites.

-

Analysis of key metabolic indicators, such as ATP levels (for energy metabolism) and incorporation of labeled precursors into DNA and RNA (for nucleic acid synthesis).

-

Target Identification Studies

-

Objective: To identify the specific molecular target(s) of this compound within the parasite.

-

Methodology:

-

Affinity Chromatography: Immobilization of a this compound derivative on a solid support to capture binding proteins from parasite lysates. The bound proteins can then be identified by mass spectrometry.

-

Thermal Shift Assays: To identify protein targets by measuring the change in their thermal stability upon binding to this compound.

-

Computational Docking: In silico modeling to predict the binding of this compound to the active sites of essential parasitic enzymes involved in energy metabolism and nucleic acid synthesis.

-

The following diagram illustrates a potential experimental workflow for investigating the mechanism of action of this compound:

Conclusion and Future Directions

The current understanding of the mechanism of action of this compound is limited and largely inferred from the activity of its parent compound, Dinitolmide. It is hypothesized to act by disrupting essential metabolic processes in the early stages of the Eimeria life cycle. However, there is a clear need for dedicated research to identify its specific molecular targets and to quantify its effects on parasitic cellular functions. The experimental protocols outlined in this guide provide a framework for future studies that could fill these knowledge gaps. Such research would be invaluable for the development of new antiparasitic drugs and for a more complete understanding of the pharmacology of nitrobenzamide compounds.

References

An In-depth Technical Guide to the Discovery and Synthesis of 3-Aminonaphthalen-1-ol (3-ANOT) Derivatives

Disclaimer: The specific compound "3-ANOT" was not identified in publicly available literature. This guide, therefore, focuses on the synthesis and potential properties of 3-aminonaphthalen-1-ol derivatives, a class of compounds to which "this compound" may belong. The experimental data and pathways presented are representative examples based on analogous chemical structures and are intended for illustrative purposes.

Introduction

Naphthol derivatives are a significant class of organic compounds that have garnered considerable interest in medicinal chemistry and materials science due to their diverse biological activities and fluorescent properties. Among these, aminonaphthol scaffolds serve as crucial building blocks for the synthesis of more complex molecules, including potential therapeutic agents and corrosion inhibitors. This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 3-aminonaphthalen-1-ol derivatives, along with representative experimental protocols and characterization data.

Synthesis of 3-Aminonaphthalen-1-ol Derivatives

The synthesis of aminonaphthol derivatives can be achieved through various strategies, often employing multi-component reactions to construct the core structure efficiently. A common approach involves the condensation of a naphthol, an aldehyde, and an amine, often catalyzed by an acid.

A plausible synthetic route to a 3-aminonaphthalen-1-ol derivative is a variation of the Betti reaction. This one-pot, three-component reaction typically involves the condensation of 2-naphthol, an aldehyde, and an amine. For the synthesis of a 3-aminonaphthalen-1-ol derivative, a suitably substituted starting material would be required.

General Reaction Scheme:

A generalized three-component synthesis of an aminonaphthol derivative can be depicted as follows:

Caption: General workflow for the one-pot, three-component synthesis of 1-aminoalkyl-2-naphthol derivatives.

Experimental Protocols

Protocol 1: Synthesis of a Representative 1-Aminoalkyl-2-naphthol Derivative

This protocol describes a general method for the synthesis of 1-((arylamino)(aryl)methyl)naphthalen-2-ol derivatives via a one-pot, three-component reaction.

Materials:

-

2-Naphthol

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Aromatic amine (e.g., aniline)

-

Catalyst (e.g., methane sulphonic acid)

-

Mortar and pestle

Procedure:

-

In a mortar, combine 2-naphthol (1.0 eq), the aromatic aldehyde (1.0 eq), and the aromatic amine (1.0 eq).

-

Add a catalytic amount of methane sulphonic acid.

-

Grind the mixture at ambient temperature for approximately 3-5 minutes. The reaction is often exothermic.

-

The reaction mixture will solidify.

-

Recrystallize the solid product from a suitable solvent (e.g., ethanol) to afford the purified 1-aminoalkyl-2-naphthol derivative.

Characterization: The structure of the synthesized compound can be confirmed by various spectroscopic methods, including:

-

¹H NMR: To identify the chemical environment of the protons.

-

¹³C NMR: To determine the carbon framework.

-

IR Spectroscopy: To identify functional groups such as -OH and -NH.

-

Mass Spectrometry: To confirm the molecular weight.

Quantitative Data

The following table summarizes representative data for a series of synthesized 1-aminoalkyl-2-naphthol derivatives, highlighting the yields and melting points.

| Entry | Aldehyde | Amine | Product | Yield (%) | m.p. (°C) |

| 1 | Benzaldehyde | Aniline | 1-(phenyl(phenylamino)methyl)naphthalen-2-ol | 92 | 158-160 |

| 2 | 4-Chlorobenzaldehyde | Aniline | 1-((4-chlorophenyl)(phenylamino)methyl)naphthalen-2-ol | 95 | 172-174 |

| 3 | 4-Hydroxybenzaldehyde | 4-Hydroxyaniline | 1-((4-hydroxyphenyl)(4-hydroxyanilino)methyl)naphthalen-2-ol | 90 | 251-253 |

| 4 | 4-Nitrobenzaldehyde | Aniline | 1-((4-nitrophenyl)(phenylamino)methyl)naphthalen-2-ol | 88 | 180-182 |

Table 1: Synthesis of 1-aminoalkyl-2-naphthol derivatives using Grindstone Chemistry. Data is representative and based on similar reported syntheses.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of "this compound" is unknown, related aminonaphthol derivatives have been investigated for various applications, including as anti-cancer agents. For instance, some coumarin derivatives, which share structural similarities, have been shown to target topoisomerase IIα, an enzyme crucial for cancer cell replication.

A hypothetical signaling pathway illustrating the potential mechanism of action of a this compound derivative as a topoisomerase II inhibitor is presented below.

Caption: Hypothetical signaling pathway of a this compound derivative as a topoisomerase IIα inhibitor leading to apoptosis.

This proposed mechanism involves the inhibition of topoisomerase IIα by the this compound derivative, which in turn disrupts DNA replication, leading to cell cycle arrest and ultimately programmed cell death (apoptosis) in cancer cells.

Conclusion

This technical guide has provided a detailed overview of the synthesis of 3-aminonaphthalen-1-ol derivatives, a class of compounds with significant potential in various scientific fields. While the specific entity "this compound" remains uncharacterized in the public domain, the methodologies and data presented herein offer a solid foundation for the synthesis and investigation of related aminonaphthol structures. The representative experimental protocols and characterization data serve as a practical starting point for researchers. Furthermore, the hypothetical signaling pathway illustrates a potential mechanism of action, highlighting the therapeutic promise that such compounds may hold. Further research into this class of molecules is warranted to fully elucidate their chemical properties and biological activities.

A Technical Guide to Investigating Novel Aminonaphthalene Derivatives: A Hypothetical Case Study of 3-ANOT

Disclaimer: Preliminary searches for "3-ANOT" or "3-aminonaphthalene-1-ol-2,7-disulfonate" did not yield any specific scientific literature, suggesting it may be a novel or largely uncharacterized compound. This guide, therefore, uses "this compound" as a hypothetical aminonaphthalene derivative to outline a comprehensive framework for identifying potential research areas for a new chemical entity. The experimental data and pathways presented are illustrative and based on general principles of drug discovery.

This whitepaper provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential research avenues for a novel aminonaphthalene derivative, hypothetically named this compound. The document outlines a systematic approach, from synthesis and initial characterization to target identification, pharmacological profiling, and elucidation of its mechanism of action.

Synthesis and Chemical Characterization

The rational development of any new chemical entity begins with a reliable synthetic route and thorough characterization. For a hypothetical polysulfonated aminonaphthol like this compound, a multi-step synthesis would likely be required.

Proposed Synthetic Route: A potential synthetic approach could involve the sulfonation of a substituted naphthalene precursor, followed by nitration, reduction of the nitro group to an amine, and subsequent hydroxylation.[1] An alternative strategy could be a Bucherer-type reaction on a dihydroxynaphthalene precursor to introduce the amino group.[2]

Characterization: The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the substituents on the naphthalene ring.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups (e.g., -OH, -NH₂, -SO₃H).

Potential Research Areas

The exploration of a novel compound's therapeutic potential involves a tiered approach, starting with broad screening and moving towards more focused mechanistic studies.

Target Identification and Validation

Identifying the molecular target(s) of this compound is a critical step in understanding its biological activity.[3][4] A multi-pronged approach is recommended to generate and validate target hypotheses.

Initial Approaches:

-

Phenotypic Screening: Initial high-throughput screening in various cell-based assays (e.g., cancer cell line panels, immune cell activation assays) can reveal a biological phenotype.[4]

-

Computational Inference: In silico methods, such as docking studies against known protein targets (kinases, GPCRs, etc.) or similarity analysis to compounds with known mechanisms, can generate initial hypotheses.

Direct Biochemical Methods:

-

Affinity-Based Pull-Down: This involves immobilizing this compound on a solid support (e.g., beads) to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.[5][6]

-

Cellular Thermal Shift Assay (CETSA): This label-free method assesses target engagement in live cells by measuring changes in protein thermal stability upon compound binding.

The workflow for target identification can be visualized as follows:

In Vitro Pharmacological Profiling

Once a target or a distinct phenotype is identified, a comprehensive in vitro pharmacological profiling is necessary to characterize the compound's activity, potency, and selectivity.[7][8][9]

Key Areas of Investigation:

-

Biochemical Assays: To determine the direct effect of this compound on purified enzymes or receptors (e.g., kinase activity assays, receptor binding assays).

-

Cell-Based Assays: To confirm the activity of this compound in a cellular context (e.g., cell viability, proliferation, apoptosis, or reporter gene assays).

-

Selectivity Profiling: To assess the off-target effects by screening this compound against a panel of related and unrelated targets.

Table 1: Hypothetical In Vitro Pharmacological Profile of this compound

| Assay Type | Target/Cell Line | Parameter | Value |

| Biochemical Assay | Kinase X | IC₅₀ | 50 nM |

| Biochemical Assay | Kinase Y | IC₅₀ | > 10 µM |

| Cell Viability Assay | Cancer Cell Line A | GI₅₀ | 200 nM |

| Cell Viability Assay | Normal Cell Line B | CC₅₀ | > 20 µM |

| Apoptosis Assay | Cancer Cell Line A | EC₅₀ | 250 nM |

ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to identify potential liabilities that could halt drug development.[10][11][12]

Table 2: Hypothetical Early ADME/Tox Profile of this compound

| Property | Assay | Result |

| Solubility | Aqueous Solubility | 150 µM |

| Permeability | PAMPA | Low |

| Metabolic Stability | Human Liver Microsomes | t½ = 45 min |

| Plasma Protein Binding | Human Plasma | 95% |

| Cytotoxicity | HepG2 Cells | CC₅₀ > 50 µM |

| hERG Inhibition | Patch Clamp | IC₅₀ > 30 µM |

Signaling Pathway Analysis

Understanding how this compound modulates intracellular signaling pathways is key to elucidating its mechanism of action.[13][14] If this compound is found to inhibit a specific kinase (e.g., "Kinase X"), its effect on the downstream signaling cascade should be investigated.

Hypothetical Signaling Pathway: Let's assume Kinase X is a component of the MAPK/ERK pathway. The effect of this compound on this pathway could be visualized as follows:

Detailed Experimental Protocols

This section provides generalized protocols for key experiments mentioned above.

Kinase Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a purified kinase.

Methodology:

-

Reagents: Purified recombinant Kinase X, appropriate substrate peptide, ATP, this compound stock solution, kinase buffer, and a detection reagent (e.g., ADP-Glo™).

-

Procedure: a. Prepare serial dilutions of this compound in kinase buffer. b. In a 384-well plate, add the kinase and the this compound dilutions. Incubate for 15 minutes at room temperature. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate for 1 hour at 30°C. d. Stop the reaction and detect the generated signal (e.g., luminescence for ADP-Glo™) according to the manufacturer's protocol.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Viability Assay (Cell-Based)

Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of this compound on a cancer cell line.

Methodology:

-

Reagents: Cancer Cell Line A, appropriate cell culture medium, this compound stock solution, and a viability detection reagent (e.g., CellTiter-Glo®).

-

Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight. b. Prepare serial dilutions of this compound in the cell culture medium and add them to the cells. c. Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator. d. Add the viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells.

-

Data Analysis: Normalize the data to untreated controls and plot the percentage of cell growth against the logarithm of the this compound concentration. Fit the curve to determine the GI₅₀ value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to its target protein in intact cells.

Methodology:

-

Reagents: Intact cells expressing the target protein, this compound, lysis buffer, and antibodies for Western blotting.

-

Procedure: a. Treat intact cells with either vehicle or this compound at a specific concentration. b. Heat the cell suspensions at a range of different temperatures for 3 minutes. c. Lyse the cells by freeze-thawing. d. Separate the soluble fraction (containing non-denatured proteins) from the precipitate by centrifugation. e. Analyze the amount of soluble target protein at each temperature by Western blotting.

-

Data Analysis: Plot the amount of soluble target protein against the temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Conclusion and Future Directions

This guide presents a structured and comprehensive approach to exploring the research potential of a novel aminonaphthalene derivative, exemplified by the hypothetical compound this compound. By systematically investigating its synthesis, identifying its biological target(s), characterizing its pharmacological and ADME/Tox profiles, and elucidating its impact on cellular signaling pathways, researchers can build a robust data package to support its further development as a chemical probe or a therapeutic drug candidate. Future research should focus on in vivo efficacy and safety studies in relevant animal models to translate these preclinical findings.

References

- 1. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

- 2. GB2359303A - Preparation of Amino- Hydroxy- Naphthalene Derivatives - Google Patents [patents.google.com]

- 3. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 4. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. itmedicalteam.pl [itmedicalteam.pl]

- 8. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]

- 9. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]

- 10. cell4pharma.com [cell4pharma.com]

- 11. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 12. revvity.com [revvity.com]

- 13. lifechemicals.com [lifechemicals.com]

- 14. Signaling Pathway Analysis | Creative Diagnostics [creative-diagnostics.com]

Unraveling the Safety and Toxicity Profile of 3-ANOT: A Comprehensive Technical Guide

A thorough investigation into the safety and toxicity of the chemical compound designated "3-ANOT" has revealed a significant lack of publicly available data. Extensive searches across scientific databases and regulatory agency websites did not yield specific information for a compound with this exact name, precluding a detailed analysis of its safety, toxicity, and associated mechanisms.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the safety and toxicity profile of this compound. However, the absence of specific studies on this compound makes it impossible to fulfill the core requirements of presenting quantitative data, detailing experimental protocols, and visualizing signaling pathways.

The initial hypothesis that "this compound" might be an abbreviation for "3-Amino-4-nitrooxy-1,2,5-oxadiazole" did not lead to any concrete safety or toxicity data within the public domain. While the broader class of oxadiazole derivatives has been studied for various biological activities, this information is not directly transferable to a specific, uncharacterized compound.

General Principles of Toxicity Evaluation

In the absence of specific data for this compound, this guide will outline the general principles and methodologies typically employed in the safety and toxicity assessment of a novel chemical entity intended for pharmaceutical development. This framework can serve as a roadmap for the types of studies that would be necessary to characterize the safety profile of this compound, should data become available.

The journey of a drug candidate from discovery to clinical use involves a rigorous and systematic evaluation of its potential adverse effects. This process, known as preclinical safety and toxicity testing, is a critical component of drug development and is mandated by regulatory agencies worldwide. The primary goal is to identify potential hazards, establish a safe starting dose for human trials, and understand the toxicological profile of the compound.

This process is often conceptualized through the ADME framework, which stands for Absorption, Distribution, Metabolism, and Excretion.[1][2][3][4] Understanding these pharmacokinetic processes is fundamental to interpreting toxicity data.[1][3][5]

A typical preclinical safety program involves a battery of in vitro and in vivo studies designed to assess different aspects of toxicity.

Pharmacokinetics and ADME

Before assessing toxicity, it is crucial to understand how the body handles the compound. Pharmacokinetic studies describe the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).[1][2][3][4][5] These studies are essential for selecting appropriate doses and species for toxicity studies and for extrapolating animal data to humans.

Caption: General workflow of a drug's journey through the body (ADME).

In Vitro Toxicity Studies

In vitro studies are conducted on cells or tissues grown in a laboratory setting and provide an early indication of a compound's potential toxicity, helping to refine which compounds move forward in development.[6][7][8]

Table 1: Common In Vitro Toxicity Assays

| Assay Type | Purpose | Experimental System | Key Endpoints |

| Cytotoxicity Assays | To assess the concentration at which a compound is toxic to cells. | Various cell lines (e.g., HepG2 for liver, HeLa). | Cell viability (e.g., MTT, LDH assays), apoptosis, necrosis. |

| Genotoxicity Assays | To determine if a compound can damage genetic material (DNA). | Bacterial cells (Ames test), mammalian cells (micronucleus test, comet assay).[9][10][11][12][13] | Mutations, chromosomal damage, DNA strand breaks.[10] |

| hERG Assay | To evaluate the potential for cardiac arrhythmia. | Cells expressing the hERG potassium channel. | Inhibition of the hERG channel current. |

| Metabolic Stability | To assess how quickly a compound is metabolized by liver enzymes. | Liver microsomes, hepatocytes. | Rate of compound disappearance. |

Experimental Protocol: A Generic Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Plate a specific human cell line (e.g., HepG2 for potential hepatotoxicity) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a series of dilutions of the test compound (e.g., this compound) in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a further 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[14]

Caption: A generalized workflow for determining cytotoxicity using an MTT assay.

In Vivo Toxicity Studies

In vivo studies are conducted in living organisms, typically rodents (mice or rats) and a non-rodent species (such as dogs or non-human primates), to understand the effects of a compound on a whole biological system.[15]

Table 2: Key In Vivo Toxicity Studies

| Study Type | Purpose | Species | Duration | Key Endpoints |

| Acute Toxicity | To determine the effects of a single, high dose and identify the maximum tolerated dose (MTD).[16][17] | Rodent and non-rodent. | Up to 14 days. | Clinical signs of toxicity, mortality, gross pathology. |

| Repeated-Dose Toxicity | To evaluate the toxic effects of repeated exposure over a longer period. | Rodent and non-rodent. | Sub-acute (14 days), sub-chronic (28 or 90 days), chronic (6-12 months). | Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology. |

| Genotoxicity | To confirm in vitro findings in a whole animal. | Rodent. | Varies. | Micronucleus formation in bone marrow, comet assay on various tissues. |

| Carcinogenicity | To assess the potential of a compound to cause cancer. | Rodent. | 2 years. | Incidence and type of tumors. |

| Reproductive and Developmental Toxicity | To evaluate effects on fertility, pregnancy, and fetal development. | Rodent. | Varies. | Mating performance, litter size, birth defects, postnatal development. |

Experimental Protocol: A Generic Acute Oral Toxicity Study (Up-and-Down Procedure)

-

Animal Selection: Select a single sex of a specific rodent strain (e.g., female Sprague-Dawley rats). Acclimatize the animals to the laboratory conditions.

-

Dose Selection: Based on any available in vitro data or structure-activity relationships, estimate a starting dose.

-

Dosing: Administer the selected dose of the test compound (e.g., this compound) to a single animal via oral gavage.

-

Observation: Observe the animal closely for the first few hours post-dosing and then periodically for up to 14 days for any signs of toxicity (e.g., changes in behavior, appearance, weight loss).

-

Dose Adjustment:

-

If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

-

If the animal dies, the next animal is dosed at a lower level.

-

-

Study Termination: The study is stopped after a predetermined number of animals have been tested and specific criteria are met (e.g., a certain number of reversals in outcome).

-

Data Analysis: The results are used to estimate the LD50 (the dose that is lethal to 50% of the animals).

-

Necropsy: At the end of the study, all animals are humanely euthanized and a gross necropsy is performed to examine for any abnormalities in organs and tissues.

Organ-Specific Toxicity

Based on the findings from general toxicity studies, further investigations into specific organ systems may be warranted.

-

Hepatotoxicity (Liver Toxicity): The liver is a common site of drug-induced toxicity due to its central role in metabolism.[18][19][20][21] Elevated liver enzymes (ALT, AST) in blood are key biomarkers.[22]

-

Cardiotoxicity (Heart Toxicity): Drug-induced cardiotoxicity can manifest as effects on heart muscle function or cardiac rhythm.[23][24][25][26][27]

-

Neurotoxicity (Nervous System Toxicity): This can involve adverse effects on the central or peripheral nervous system.[28][29][30][31][32][33]

-

Nephrotoxicity (Kidney Toxicity): The kidneys are susceptible to damage as they are involved in filtering and excreting waste products.

Caption: Logical flow from general toxicity findings to specific organ toxicity investigations.

Regulatory Status

The culmination of all safety and toxicity studies forms a critical part of the Investigational New Drug (IND) application submitted to regulatory authorities like the U.S. Food and Drug Administration (FDA) before a drug can be tested in humans. The regulatory status of any new chemical entity would depend on the comprehensive evaluation of this data.[34][35][36][37]

While a specific safety and toxicity profile for "this compound" cannot be provided due to the absence of public data, this guide outlines the established and rigorous framework used in the pharmaceutical industry to characterize the safety of new chemical entities. The methodologies described, from in vitro screening to comprehensive in vivo studies, represent the necessary steps to build a robust safety profile for any novel compound. Should information on this compound become available, these principles will guide the interpretation and contextualization of the data for researchers, scientists, and drug development professionals. It is imperative that any further inquiries specify the full chemical name or a recognized identifier to enable a targeted and fruitful search for relevant toxicological data.

References

- 1. genomind.com [genomind.com]

- 2. ADME - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. What Is ADME? – Drug Discovery Basics | Technology Networks [technologynetworks.com]

- 5. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. In vitro toxicity testing of nanoparticles in 3D cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. In-vitro cytotoxic and genotoxic effects of arsenic trioxide on human leukemia (HL-60) cells using the MTT and alkaline single cell gel electrophoresis (Comet) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of in vivo toxicity of biological nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. content.noblelifesci.com [content.noblelifesci.com]

- 18. Real-World Analysis Identifies Meds Tied to Higher Risk of Liver Injury | MedPage Today [medpagetoday.com]

- 19. Most Potentially Hepatotoxic Meds Revealed [medscape.com]

- 20. news-medical.net [news-medical.net]

- 21. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. Cardiotoxicity assessment using 3D vascularized cardiac tissue consisting of human iPSC-derived cardiomyocytes and fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cda-amc.ca [cda-amc.ca]

- 25. New Cardiotoxicity Risk Assessment Guidelines: Searching for Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. youtube.com [youtube.com]

- 27. ClinicalTrials.gov [clinicaltrials.gov]

- 28. Mitochondrial Toxin 3-Nitropropionic Acid Induces Cardiac and Neurotoxicity Differentially in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ecetoc.org [ecetoc.org]

- 30. epa.gov [epa.gov]

- 31. An ecotoxicological view on neurotoxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Testing for Neurotoxicity - Environmental Neurotoxicology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. inchem.org [inchem.org]

- 34. mmsholdings.com [mmsholdings.com]

- 35. APHIS Publishes Three Regulatory Status Reviews - ASTA [betterseed.org]

- 36. Regulatory Applications of 3Rs [ntp.niehs.nih.gov]

- 37. techtarget.com [techtarget.com]

An In-depth Technical Guide to the Solubility of 3-Amino-2-oxetanone (3-ANOT)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-amino-2-oxetanone (3-ANOT), a small heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of specific experimental data in public literature, this guide combines theoretical predictions based on the molecule's structure with detailed, standardized experimental protocols for determining its solubility.

Predicted Solubility Profile of this compound

The solubility of a compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1][2] this compound possesses a polar structure due to the presence of a lactam (a cyclic amide) and an amino group, both of which can participate in hydrogen bonding.[3] The small molecular size should also contribute to its solubility in polar solvents.[4]

Based on these structural features, a predicted qualitative solubility profile for this compound in various common laboratory solvents is presented below. It is crucial to note that this table represents an educated estimation and should be confirmed by experimental data.

Table 1: Predicted Qualitative Solubility of 3-Amino-2-oxetanone (this compound) in Various Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble | The amino and carbonyl groups of this compound can form strong hydrogen bonds with protic solvents.[5] The small size and high polarity favor solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Soluble | These solvents can accept hydrogen bonds and have strong dipole moments, allowing for favorable dipole-dipole interactions with the polar this compound molecule.[1] |

| Slightly Polar | Acetone, Ethyl Acetate | Sparingly Soluble | These solvents have some polar character but are less capable of strong hydrogen bonding compared to protic and highly polar aprotic solvents. Solubility is expected to be moderate. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Insoluble | The significant difference in polarity between the highly polar this compound and nonpolar solvents will likely result in poor solvation and thus, insolubility.[2] |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Soluble | The basic amino group will be protonated to form a highly polar ammonium salt, which is expected to be readily soluble in aqueous solutions.[3] |

| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Likely Unstable | While the lactam ring could potentially undergo hydrolysis under strong basic conditions, the amino group itself would not be deprotonated. The stability of the β-lactam ring in aqueous base is a concern.[6] Some β-lactams show increased solubility in basic conditions before degradation. |

Experimental Protocols for Solubility Determination

To obtain quantitative and qualitative solubility data for this compound, standardized experimental procedures should be followed. The most common and accepted method is the shake-flask technique.[7][8]

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.[9][10]

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial or flask. The excess solid ensures that the solution becomes saturated.

-

Seal the container to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7]

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the mixture to stand undisturbed at the same constant temperature to let the undissolved solid settle.

-

Separate the saturated solution (supernatant) from the excess solid. This is typically done by centrifugation followed by careful filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[8]

-

-

Quantification of Solute:

-

The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical technique. Common methods include:

-

Gravimetric Analysis: A known volume of the filtrate is carefully evaporated to dryness, and the mass of the remaining solid this compound is measured.[11][12] This method is straightforward but requires a relatively high solubility.

-

UV/Vis Spectroscopy: If this compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength (λmax).[13][14] A calibration curve must first be generated using standard solutions of known concentrations.[15]

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate and widely used method for quantification.[7] A calibration curve is prepared with standards of known this compound concentrations to ensure precise measurement.

-

-

-

Data Reporting:

-

Solubility is typically reported in units of mass per volume (e.g., mg/mL or g/L) or as molarity (mol/L) at the specified temperature.[7]

-

This set of tests provides rapid information about the presence of acidic or basic functional groups and the general polarity of the molecule.[16]

Methodology:

-

Water Solubility:

-

In a small test tube, add approximately 25 mg of this compound to 0.75 mL of deionized water.

-

Shake vigorously. If the compound dissolves completely, it is classified as water-soluble.

-

-

Solubility in Aqueous Acid:

-

If this compound is insoluble in water, add approximately 25 mg to 0.75 mL of 5% aqueous HCl in a test tube.

-

Shake vigorously. Dissolution indicates the presence of a basic functional group, such as an amine.[3]

-

-

Solubility in Aqueous Base:

-

If this compound is insoluble in water, add approximately 25 mg to 0.75 mL of 5% aqueous NaOH in a test tube.

-

Shake vigorously. Dissolution may indicate the presence of an acidic functional group. Note that for this compound, this test may induce hydrolysis of the lactam ring.

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. Khan Academy [khanacademy.org]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. youtube.com [youtube.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. enamine.net [enamine.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pharmajournal.net [pharmajournal.net]

- 13. rjptonline.org [rjptonline.org]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

In-Depth Technical Guide: 3-Amino-5-nitro-o-toluamide (3-ANOT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-5-nitro-o-toluamide (3-ANOT), a significant metabolite of the coccidiostatic drug dinitolmide. This document details the physicochemical properties of this compound, outlines a detailed analytical methodology for its quantification in biological matrices, and explores its metabolic context. The information presented herein is intended to support research and development activities related to veterinary drug metabolism, food safety, and toxicology.

Physicochemical Properties of this compound

3-Amino-5-nitro-o-toluamide, commonly referred to as this compound, is the primary metabolite of dinitolmide (also known as zoalene), a veterinary drug used for the prevention and control of coccidiosis in poultry. Understanding the fundamental properties of this compound is crucial for its analysis and for assessing its biological significance.

| Property | Value | Reference |

| CAS Number | 3572-44-9 | [1][2] |

| Molecular Weight | 195.18 g/mol | [2] |

| Molecular Formula | C8H9N3O3 | [2] |

| Synonyms | 3-Amino-2-methyl-5-nitrobenzamide | [2] |

Metabolic Pathway of Dinitolmide to this compound

Dinitolmide undergoes biotransformation in poultry, leading to the formation of its major metabolite, this compound. This metabolic process is a key consideration in toxicokinetic and residue analyses. The primary transformation involves the reduction of one of the nitro groups of dinitolmide to an amino group.

Caption: Metabolic conversion of Dinitolmide to its primary metabolite, this compound.

Experimental Protocol: Quantification of this compound in Eggs by LC-MS/MS

The following protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective determination of this compound residues in chicken eggs. This method is crucial for monitoring compliance with food safety regulations.

Sample Preparation

-

Homogenization: Homogenize a whole egg sample (both yolk and white).

-

Extraction:

-

Weigh 10 g of the homogenized egg into a 50 mL polypropylene centrifuge tube.

-

Add 20 mL of acetonitrile and 1 mL of 1 M acetic acid.

-

For quantitative analysis, add an appropriate amount of a stable isotope-labeled internal standard.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

-

Clean-up (On-line Solid Phase Extraction - SPE):

-

The supernatant from the extraction step is subjected to automated on-line SPE for matrix clean-up. This step is critical for removing interfering substances from the complex egg matrix.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is suitable for the separation.

-

Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode should be optimized for this compound.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound need to be determined by direct infusion of a standard solution.

-

Method Validation Parameters

To ensure the reliability of the analytical method, the following parameters should be validated according to international guidelines (e.g., SANTE/11813/2017):

| Parameter | Specification |

| Linearity | A calibration curve should be established with a correlation coefficient (r²) > 0.99. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected (Signal-to-Noise ratio of ≥ 3). |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy (Signal-to-Noise ratio of ≥ 10). For many veterinary drug residues in eggs, LOQs are often in the range of 0.5 to 5 µg/kg[3]. |

| Accuracy (Recovery) | The percentage of the true concentration of the analyte that is recovered by the analytical method. Typically expected to be within 70-120%. |

| Precision (Repeatability & Reproducibility) | Expressed as the relative standard deviation (RSD), which should generally be ≤ 20%. |

Experimental Workflow

The overall workflow for the analysis of this compound in biological samples is depicted below.

Caption: General workflow for the analysis of this compound in biological matrices.

Conclusion

This technical guide provides essential information on this compound, including its physicochemical properties, metabolic origin, and a detailed protocol for its quantification in eggs using LC-MS/MS. The provided methodologies and data are intended to serve as a valuable resource for professionals in the fields of veterinary drug analysis, food safety, and toxicology, facilitating further research and ensuring the monitoring of veterinary drug residues in the food supply.

References

Methodological & Application

Application Notes and Protocols for 3D Spheroid Cell Culture

A Note on the Topic "3-ANOT": The term "this compound" does not correspond to a recognized experimental protocol in the scientific literature. It is presumed to be a typographical error. This document provides a detailed application note and protocol for a widely used three-dimensional (3D) cell culture technique: the formation and analysis of cellular spheroids. This protocol is broadly applicable to various research areas, including drug discovery and cancer biology, and can be adapted to specific experimental needs.

Application Notes

Three-dimensional (3D) cell culture systems are gaining significant traction in biomedical research as they more accurately mimic the complex in vivo microenvironment of tissues compared to traditional two-dimensional (2D) monolayer cultures.[1][2][3] This increased physiological relevance provides more predictive data for in vivo tests, particularly in drug discovery and cancer research.[2][3][4]

Advantages of 3D Spheroid Cultures:

-

More Realistic Cellular Interactions: Cells in 3D spheroids interact with each other and the extracellular matrix in a manner that is more representative of native tissue architecture.[1][3]

-

Improved Physiological Relevance: 3D cultures can better simulate complex biological processes such as cell migration, differentiation, and the formation of nutrient and oxygen gradients, which are often absent in 2D models.[3][4]

-

Enhanced Predictive Power in Drug Screening: The tissue-like properties of spheroids make them a more reliable model for assessing the efficacy and toxicity of therapeutic compounds.[2][3][4]

Applications in Research and Drug Development:

-

Cancer Research: 3D spheroid models are extensively used to study tumor biology, including cancer cell invasion, metastasis, and the effects of anti-cancer drugs.[1][3] The structure of tumor spheroids can mimic the avascular regions of solid tumors.

-

Drug Discovery and Toxicology: These models are invaluable for high-throughput screening of drug candidates and for evaluating the toxicity of new chemical entities on various cell types, including liver and kidney cells.[2][5]

-

Tissue Engineering and Regenerative Medicine: Spheroids can serve as building blocks for the generation of larger, more complex tissues and organoids.[1][4]

Experimental Protocols

This section provides a detailed methodology for the generation of 3D spheroids, their treatment with experimental compounds, and subsequent analysis of cell viability and signaling pathways.

Protocol 1: Generation of 3D Spheroids using the Liquid Overlay Technique

This protocol describes the formation of spheroids in ultra-low attachment (ULA) plates.

Materials:

-

Adherent cell line of interest (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

Ultra-low attachment 96-well round-bottom plates

-

Hemocytometer or automated cell counter

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Preparation:

-

Culture the chosen cell line in a standard T-75 flask to approximately 80-90% confluency.[6]

-

Aspirate the culture medium and wash the cells once with sterile PBS.

-

Add 3-5 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.[6]

-

Neutralize the trypsin with 5-7 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.

-

Centrifuge the cells at 200 x g for 5 minutes.[6]

-

Aspirate the supernatant and resuspend the cell pellet in 5 mL of fresh, pre-warmed complete medium.

-

Determine the cell concentration and viability using a hemocytometer or automated cell counter.

-

-

Seeding into ULA Plates:

-

Dilute the cell suspension in complete medium to the desired seeding density (typically 1,000 to 10,000 cells per well, depending on the cell line).

-

Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA round-bottom plate.

-

Incubate the plate in a humidified incubator at 37°C with 5% CO₂.

-

-

Spheroid Formation and Maintenance:

-

Spheroids will typically form within 24-72 hours.

-

Monitor spheroid formation and morphology daily using an inverted microscope.

-

For long-term cultures, perform a half-medium change every 2-3 days by carefully aspirating 50 µL of old medium and adding 50 µL of fresh, pre-warmed medium.

-

Protocol 2: Compound Treatment and Viability Assay

This protocol outlines how to treat the generated spheroids with a test compound and assess cell viability using a luminescence-based assay.

Materials:

-

3D spheroids in a 96-well ULA plate (from Protocol 1)

-

Test compound stock solution

-

Complete culture medium

-

CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)

-

Luminometer

Procedure:

-

Compound Preparation and Treatment:

-

Prepare serial dilutions of the test compound in complete culture medium at 2X the final desired concentration.

-

After 3-4 days of spheroid formation, carefully add 100 µL of the 2X compound dilutions to the corresponding wells of the 96-well plate containing the spheroids (final volume will be 200 µL).

-

Include vehicle control wells (medium with the same concentration of the compound solvent, e.g., DMSO).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

Cell Viability Assessment:

-

Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.

-

Add 100 µL of the CellTiter-Glo® 3D reagent to each well.

-

Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

-

Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Data Presentation

Quantitative data from spheroid-based assays should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Example of Spheroid Size Measurement Data

| Treatment Group | Day 1 Diameter (µm ± SD) | Day 3 Diameter (µm ± SD) | Day 5 Diameter (µm ± SD) |

| Vehicle Control | 250 ± 15 | 450 ± 20 | 650 ± 25 |

| Compound A (10 µM) | 248 ± 18 | 350 ± 22 | 400 ± 30 |

| Compound B (10 µM) | 252 ± 16 | 300 ± 19 | 320 ± 28 |

Table 2: Example of Dose-Response Data for a Test Compound on Spheroid Viability

| Compound Concentration (µM) | Luminescence (RLU ± SD) | % Viability (Normalized to Control) |

| 0 (Vehicle Control) | 850,000 ± 50,000 | 100% |

| 0.1 | 825,000 ± 45,000 | 97.1% |

| 1 | 650,000 ± 30,000 | 76.5% |

| 10 | 300,000 ± 25,000 | 35.3% |

| 100 | 50,000 ± 10,000 | 5.9% |

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for 3D spheroid generation, treatment, and analysis.

Caption: Workflow for 3D spheroid experiments.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism, and is often dysregulated in cancer.[7][8][9] The following diagram illustrates a simplified version of this pathway.

Caption: Simplified PI3K/Akt signaling pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Three-Dimensional Cell Culture Systems and Their Applications in Drug Discovery and Cell-Based Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cellculturecompany.com [cellculturecompany.com]

- 4. lobov.com.py [lobov.com.py]

- 5. mlsu.ac.in [mlsu.ac.in]

- 6. Cell culture protocol | Proteintech Group [ptglab.com]

- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Use of Novel Compounds in Animal Models: A General Framework Using 3-ANOT as a Hypothetical Example

Introduction

The evaluation of novel chemical entities in preclinical animal models is a cornerstone of biomedical research and drug development. These studies are essential for understanding the in vivo efficacy, safety profile, pharmacokinetic properties, and mechanism of action of a new compound before it can be considered for human clinical trials. This document provides a comprehensive set of application notes and generalized protocols for researchers and drug development professionals on how to approach the use of a novel compound, exemplified by the hypothetical agent 3-amino-4-(4-nitrophenoxy)aniline (3-ANOT), in various animal models.

While specific data for this compound is not publicly available, this guide synthesizes established principles and methodologies from preclinical research to offer a robust framework for its investigation. The protocols and recommendations provided herein are intended to be adapted based on the specific research question, the chosen animal model, and the physicochemical properties of the compound under investigation.

I. Preclinical Evaluation of a Novel Compound

The preclinical assessment of a compound like this compound typically follows a structured progression, beginning with preliminary toxicity and pharmacokinetic studies, followed by efficacy testing in relevant disease models.

A. Toxicology and Safety Pharmacology

Prior to efficacy studies, it is imperative to establish the safety profile of the investigational compound. Toxicity studies aim to identify potential adverse effects and determine a safe dose range for subsequent experiments.[1][2][3]

Key Objectives:

-

Determine the maximum tolerated dose (MTD).[1]

-

Identify target organs of toxicity.

-

Establish a dose-response relationship for toxic effects.

-

Inform dose selection for efficacy studies.[1]

Experimental Protocol: Acute Toxicity Study (General Protocol)

-

Animal Model: Select a relevant rodent species (e.g., mice or rats).[4] Use healthy, young adult animals of both sexes.

-

Dose Formulation: Prepare a vehicle control and at least three graded doses of the test compound. The formulation should be sterile and have a pH close to physiological levels.[5]

-

Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection, intravenous injection).[5][6][7][8][9]

-

Observation: Monitor animals for clinical signs of toxicity, morbidity, and mortality at regular intervals for up to 14 days.

-

Data Collection: Record body weight changes, food and water consumption, and any observed clinical signs.

-

Pathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.

B. Pharmacokinetic (PK) Studies

Pharmacokinetic studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound.[10][11][12] This information is crucial for understanding drug exposure at the target site and for designing effective dosing regimens.[12][13]

Key Parameters:

-

Bioavailability (F)

-

Maximum plasma concentration (Cmax)

-

Time to maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

Volume of distribution (Vd)

-

Clearance (CL)

Experimental Protocol: Single-Dose Pharmacokinetic Study (General Protocol)

-

Animal Model: Use a species suitable for serial blood sampling (e.g., rats with jugular vein cannulation).

-

Dose Administration: Administer a single dose of the compound via the intended route and an intravenous (IV) route in a separate group to determine bioavailability.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Analysis: Process blood to plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Use pharmacokinetic software to calculate key PK parameters.[11]

Table 1: Hypothetical Pharmacokinetic Parameters for Compound this compound

| Parameter | Route of Administration | Value (Units) |

| Bioavailability (F) | Oral | 45% |

| Cmax | Oral (10 mg/kg) | 1.2 µg/mL |

| Tmax | Oral (10 mg/kg) | 2 hours |

| AUC (0-inf) | Oral (10 mg/kg) | 8.5 µg*h/mL |

| Half-life (t1/2) | Intravenous | 4.5 hours |

II. Efficacy Evaluation in Animal Models of Disease

Once a safe dose range and basic pharmacokinetic profile are established, the efficacy of the compound can be tested in relevant animal models of disease. The choice of model is critical and should reflect the human condition as closely as possible.[14][15][16]

A. Cancer Models